molecular formula C8H9NO2S B1400600 3-(Ethylsulfanyl)pyridine-4-carboxylic acid CAS No. 1192021-94-5

3-(Ethylsulfanyl)pyridine-4-carboxylic acid

Cat. No.: B1400600
CAS No.: 1192021-94-5
M. Wt: 183.23 g/mol
InChI Key: JNHHSXPBAKLWSF-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . This carboxylic acid features a pyridine heterocycle, making it a valuable building block in medicinal chemistry and organic synthesis. The compound is supplied as a powder and should be stored at room temperature . As a carboxylic acid, this compound can undergo various characteristic reactions, making it a versatile intermediate . It can be converted into acid chlorides using reagents like thionyl chloride (SOCl₂), which subsequently allows for the synthesis of esters, amides, and anhydrides . It can also participate in esterification reactions when heated with an alcohol in the presence of an acid catalyst, yielding ester derivatives . Furthermore, the carboxylic acid group can be reduced to a primary alcohol using agents like lithium aluminium hydride (LiAlH₄) or borane (BH₃) . The presence of both the electron-deficient pyridine ring and the ethylsulfanyl group influences its reactivity and potential for further functionalization, such as in electrophilic aromatic substitution reactions . Researchers value this compound for its utility in constructing more complex molecules, particularly in drug discovery and the development of materials. Handling and Safety: This compound carries the signal word "Danger" and hazard statement H318, indicating it causes serious eye damage . Appropriate personal protective equipment, including gloves and eyeshields, should be worn. Precautionary statements include using protective eyewear, washing carefully if material gets in the eyes, and immediately calling a poison center or doctor . Please Note: This product is intended for research purposes only and is not approved for human consumption .

Properties

IUPAC Name

3-ethylsulfanylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHHSXPBAKLWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192021-94-5
Record name 3-(ETHYLSULFANYL)PYRIDINE-4-CARBOXYLIC ACID
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Preparation Methods

Nucleophilic Substitution of Halopyridine Carboxylic Acid Derivatives

A common and effective method involves nucleophilic substitution of a halogenated pyridine-4-carboxylic acid precursor with ethanethiol under basic conditions.

Step Reagents & Conditions Description
1 4-chloropyridine-3-carboxylic acid or 4-bromopyridine-3-carboxylic acid Starting material with halogen at position 4
2 Ethanethiol (C2H5SH), Base (e.g., potassium carbonate, K2CO3) Thiol acts as nucleophile, base deprotonates thiol to thiolate anion
3 Polar aprotic solvent (e.g., dimethylformamide, DMF) Solvent facilitates nucleophilic substitution
4 Reflux temperature (80–120 °C) Promotes substitution reaction
5 Workup and purification Isolation of 3-(ethylsulfanyl)pyridine-4-carboxylic acid

This method typically yields the desired product in moderate to good yields (>70%) depending on reaction time and temperature control. The base is essential to generate the reactive thiolate nucleophile, and the choice of solvent influences reaction rate and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- or copper-catalyzed cross-coupling reactions provide an alternative approach for introducing the ethylsulfanyl group onto the pyridine ring.

Step Reagents & Conditions Description
1 Halogenated pyridine-4-carboxylic acid (e.g., 4-bromopyridine-3-carboxylic acid) Electrophilic coupling partner
2 Ethanethiol or ethylsulfanyl source Nucleophilic coupling partner
3 Catalyst: Pd(0) complexes (e.g., Pd(PPh3)4) or Cu(I) salts (e.g., CuI) Catalyzes C–S bond formation
4 Ligands such as phosphines or diamines Enhance catalyst activity and selectivity
5 Base (e.g., K2CO3, Cs2CO3) and solvent (e.g., DMF, toluene) Reaction medium and deprotonation
6 Elevated temperature (80–130 °C) Facilitates coupling

These catalytic methods offer higher selectivity and can be optimized for scale-up. They also allow for milder conditions and better functional group tolerance compared to direct nucleophilic substitution.

Esterification and Hydrolysis Routes

In some synthetic strategies, ester derivatives of pyridine carboxylic acids are prepared first to facilitate substitution and then hydrolyzed to the free acid.

Step Reagents & Conditions Description
1 Pyridine-4-carboxylic acid ester (e.g., methyl or ethyl ester) More reactive intermediate
2 Introduction of ethylsulfanyl group via nucleophilic substitution or coupling Functionalization step
3 Hydrolysis under acidic or basic conditions Converts ester to carboxylic acid
4 Purification Isolation of target acid

This approach can improve solubility and reaction kinetics during substitution steps.

Key parameters influencing the synthesis include:

  • Base strength and type: Potassium carbonate is commonly used for thiolate generation; stronger bases can increase side reactions.
  • Solvent choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity and solubility of reagents.
  • Temperature: Elevated temperatures (80–130 °C) are necessary to overcome activation energy barriers but must be controlled to minimize decomposition.
  • Catalyst and ligand selection: For cross-coupling, Pd or Cu catalysts with appropriate ligands improve yields and selectivity.
  • Reaction time: Typically ranges from several hours to overnight, depending on scale and conditions.

To confirm the successful preparation and purity of this compound, the following analytical techniques are employed:

Technique Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation ¹H NMR: signals for ethylsulfanyl group (SCH2CH3) at δ ~2.5–3.5 ppm; carboxylic acid proton at δ ~12–14 ppm
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Purity and molecular weight confirmation Molecular ion peak [M+H]⁺ at m/z 198
Elemental Analysis (CHNS) Stoichiometric verification Carbon, hydrogen, nitrogen, sulfur content consistent with C8H9NO2S
Infrared (IR) Spectroscopy Functional group identification Characteristic bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹) and C–S stretch
Method Starting Materials Key Reagents Conditions Yield Advantages Limitations
Nucleophilic substitution 4-halopyridine-3-carboxylic acid Ethanethiol, K2CO3 DMF, reflux 80–120 °C >70% Simple, direct Requires halogenated precursor, possible side reactions
Pd/Cu-catalyzed cross-coupling 4-halopyridine-3-carboxylic acid Ethanethiol, Pd or Cu catalyst, ligands DMF/toluene, 80–130 °C 75–85% High selectivity, milder conditions Catalyst cost, ligand optimization needed
Esterification-hydrolysis Pyridine-4-carboxylic acid ester Ethanethiol, base Various solvents, reflux Moderate Improved intermediate reactivity Additional steps, longer process
  • The nucleophilic substitution approach is widely used due to its straightforwardness but may require careful control to avoid polysubstitution or decomposition.
  • Transition metal-catalyzed methods are increasingly favored in research and industrial settings for their efficiency and scalability.
  • Optimization of reaction parameters such as solvent, temperature, and catalyst loading can significantly improve yields and purity.
  • The positional isomer 3-(ethylsulfanyl)pyridine-2-carboxylic acid has been more extensively studied; however, methods are adaptable for the 4-carboxylic acid isomer.
  • Analytical confirmation through orthogonal techniques ensures structural integrity and suitability for further application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁N₁O₂S
  • Molecular Weight : 183.25 g/mol
  • Structural Features : The compound features a pyridine ring substituted with an ethylsulfanyl group and a carboxylic acid functional group, which can influence its reactivity and interaction with biological targets .

Medicinal Chemistry

This compound is being explored for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Initial studies suggest it could interact with proteins through binding at active sites, potentially blocking substrate access .
  • Receptor Modulation : It may also interact with cell surface receptors, influencing signal transduction pathways and cellular responses. This property is crucial for developing therapeutics targeting specific diseases .

Organic Synthesis

In synthetic chemistry, this compound serves as an important intermediate:

  • Building Block : Its unique structure makes it a versatile building block for synthesizing more complex organic molecules, particularly in the creation of heterocyclic compounds .
  • Synthetic Routes : Several synthetic methods have been developed to produce this compound, including nucleophilic substitution reactions where the ethylsulfanyl group can be replaced by other functional groups under appropriate conditions .

Biological Research

The compound's interactions with biological macromolecules make it a subject of interest in biological studies:

  • Binding Studies : Research is ongoing to evaluate its binding affinities to various enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses .
  • Pharmacological Investigations : Compounds containing the pyridine ring are often investigated for their pharmacological activities, including anti-inflammatory and antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)pyridine-4-carboxylic acid largely depends on its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyridine-4-carboxylic acid derivatives with varying substituents at the 3-position exhibit distinct properties based on their functional groups. Key analogues include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(Ethylsulfanyl)pyridine-4-carboxylic acid Ethylsulfanyl (-S-CH₂CH₃) C₈H₉NO₂S 183.22 Thioether group enhances lipophilicity
3-(Trifluoromethyl)pyridine-4-carboxylic acid Trifluoromethyl (-CF₃) C₇H₄F₃NO₂ 191.11 Electron-withdrawing CF₃ increases acidity
3-(1H-Pyrazol-1-yl)pyridine-4-carboxylic acid 1H-Pyrazol-1-yl C₉H₇N₃O₂ 189.17 N-heterocycle improves solubility
3-[(4-Methylthiophen-2-yl)methylamino]pyridine-4-carboxylic acid (4-Methylthiophen-2-yl)methylamino C₁₂H₁₂N₂O₂S 264.30 Bulky substituent with potential H-bonding

Physicochemical Properties

  • Lipophilicity : The ethylsulfanyl group increases lipophilicity (logP ~1.5–2.0 estimated) compared to the trifluoromethyl analogue (logP ~1.0–1.5) due to sulfur’s polarizability and alkyl chain flexibility .
  • Acidity : The carboxylic acid pKa is influenced by substituents. The -CF₃ group (pKa ~2.5–3.0) lowers the pKa compared to ethylsulfanyl (pKa ~3.5–4.0) due to electron withdrawal .
  • Solubility : The pyrazolyl derivative (C₉H₇N₃O₂) exhibits higher aqueous solubility than the ethylsulfanyl analogue due to hydrogen-bonding capacity of the pyrazole ring .

Biological Activity

3-(Ethylsulfanyl)pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H11N1O2SC_9H_{11}N_1O_2S and features a pyridine ring substituted with an ethylsulfanyl group and a carboxylic acid functional group. The presence of sulfur in the ethylsulfanyl moiety can influence its chemical reactivity and biological properties, making it a versatile candidate for various applications in drug design and synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The ethylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction may modulate various biochemical pathways.
  • Binding Affinity : The carboxylic acid group can form hydrogen bonds with amino acid residues, affecting the compound's binding affinity and specificity towards biological targets such as receptors and enzymes.

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine derivatives demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM .

Case Studies

  • Structure-Activity Relationship Studies : A study evaluated various pyridine derivatives for their affinity at human A3 adenosine receptors. It was found that modifications at different positions of the pyridine ring significantly influenced receptor selectivity and potency. For example, a derivative with an ethylsulfanyl group exhibited a Ki value of 20 nM at A3 receptors .
  • Synthesis and Evaluation : In another study, researchers synthesized several derivatives of pyridine-4-carboxylic acids and assessed their biological activities. Compounds with similar structural features to this compound were found to possess notable anticancer properties, with IC50 values in the low micromolar range against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(Methylsulfanyl)pyridine-4-carboxylic acidMethylsulfanyl groupModerate antimicrobial activity
5-Chloro-3-ethylsulfanyl-pyridine-2-carboxylic acidChlorine substitution at position 5Enhanced reactivity
4-(Ethylsulfanyl)pyridine-3-carboxylic acidDifferent positioning of functional groupsVariable receptor affinity

This table illustrates how variations in the substituents affect the biological properties and potential applications of these compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(ethylsulfanyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can involve multi-component reactions (MCRs) or stepwise functionalization. For example, a five-component reaction using sulfamic acid catalysis (as in ) could be adapted by substituting ethylsulfanyl groups via nucleophilic substitution. Key parameters include:
  • Temperature : Room temperature for MCRs to avoid side reactions.
  • Catalyst : Sulfamic acid (0.1 mmol) enhances regioselectivity.
  • Solvent : Ethanol or methanol for solubility and stability.
    Yield optimization requires monitoring via TLC and purification via column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 13C-NMR : To confirm the ethylsulfanyl (-S-C₂H₅) substitution pattern (e.g., δ ~15 ppm for CH₃ and ~35 ppm for CH₂-S) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for C₈H₉NO₂S: 183.04 g/mol) .

Q. How should researchers address safety concerns during synthesis and handling?

  • Methodological Answer :
  • Consult Safety Data Sheets (SDS) for pyridine-4-carboxylic acid derivatives (e.g., ).
  • Use fume hoods to avoid inhalation of volatile byproducts.
  • First-aid measures: Immediate rinsing for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :
  • Use the Colle-Salvetti correlation-energy formula () to model electron density and local kinetic energy.
  • Key parameters:
  • Basis Set : B3LYP/6-31G* for geometry optimization.
  • Solvent Effects : Include polarizable continuum models (PCM) for aqueous environments.
  • Predict HOMO-LUMO gaps to assess reactivity and ligand potential in coordination chemistry .

Q. What structural modifications enhance the bioactivity of pyridine-4-carboxylic acid derivatives, and how does the ethylsulfanyl group compare?

  • Methodological Answer :
  • Trifluoromethyl vs. Ethylsulfanyl : The -CF₃ group () increases lipophilicity and metabolic stability, while -S-C₂H₅ may improve hydrogen bonding via sulfur’s lone pairs.
  • Activity Testing : Use in vitro assays (e.g., enzyme inhibition) with IC₅₀ comparisons. For example, derivatives in show nM-level activity against kinases.
  • SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. How do contradictions in spectroscopic data arise for pyridine-4-carboxylic acid derivatives, and how can they be resolved?

  • Methodological Answer :
  • NMR Shifts : Discrepancies may stem from solvent polarity (DMSO vs. CDCl₃) or tautomerism. For example, shows δ 160–165 ppm for carboxylic carbons in DMSO-d₆.
  • Crystallography : Resolve ambiguity via single-crystal X-ray diffraction (as in ) to confirm protonation states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(Ethylsulfanyl)pyridine-4-carboxylic acid
Reactant of Route 2
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3-(Ethylsulfanyl)pyridine-4-carboxylic acid

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